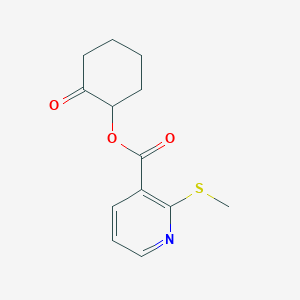

2-Oxocyclohexyl 2-(methylthio)nicotinate

Description

2-Oxocyclohexyl 2-(methylthio)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a 2-oxocyclohexyl group and a 2-(methylthio)nicotinate moiety

Properties

Molecular Formula |

C13H15NO3S |

|---|---|

Molecular Weight |

265.33 g/mol |

IUPAC Name |

(2-oxocyclohexyl) 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H15NO3S/c1-18-12-9(5-4-8-14-12)13(16)17-11-7-3-2-6-10(11)15/h4-5,8,11H,2-3,6-7H2,1H3 |

InChI Key |

FYUPZJHRGAYOAF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OC2CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Oxocyclohexyl 2-(methylthio)nicotinate typically involves the reaction of 2-oxocyclohexanecarboxylic acid with 2-(methylthio)nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-Oxocyclohexyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.

Biology: The compound has shown potential as an antifungal and antibacterial agent, making it a candidate for the development of new antimicrobial drugs.

Medicine: Research has indicated that derivatives of this compound may have anti-inflammatory and analgesic properties, which could be useful in the treatment of various medical conditions.

Mechanism of Action

The mechanism of action of 2-Oxocyclohexyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in microbial metabolism, leading to the disruption of cellular processes and ultimately cell death. In the case of its anti-inflammatory and analgesic properties, the compound may inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways .

Comparison with Similar Compounds

2-Oxocyclohexyl 2-(methylthio)nicotinate can be compared with other similar compounds such as:

Methyl nicotinate: Known for its vasodilatory effects and used in topical preparations for muscle and joint pain relief.

2-Methylalkyl nicotinates: These compounds have shown significant antifungal and antibacterial activity, similar to 2-Oxocyclohexyl 2-(methylthio)nicotinate.

The uniqueness of 2-Oxocyclohexyl 2-(methylthio)nicotinate lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other nicotinates.

Biological Activity

2-Oxocyclohexyl 2-(methylthio)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Oxocyclohexyl 2-(methylthio)nicotinate is characterized by the following structural features:

- A cyclohexyl ring

- A methylthio group attached to a nicotinic acid derivative

- A keto functional group

This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and interacting with biological receptors.

Research indicates that 2-Oxocyclohexyl 2-(methylthio)nicotinate may exert its effects through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes.

- Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and muscle contraction.

Biological Activities

The biological activities of 2-Oxocyclohexyl 2-(methylthio)nicotinate include:

| Activity | Description |

|---|---|

| Antioxidant | Exhibits scavenging properties against free radicals. |

| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo. |

| Antimicrobial | Demonstrates activity against various bacterial strains. |

| Cytotoxicity | Induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent. |

Case Studies

-

Antioxidant Activity :

- A study evaluated the antioxidant capacity of 2-Oxocyclohexyl 2-(methylthio)nicotinate using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

-

Anti-inflammatory Effects :

- In a murine model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha, IL-6), highlighting its potential for treating inflammatory diseases.

-

Cytotoxicity in Cancer Cells :

- The compound was tested on several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent increase in apoptosis, suggesting that it could be developed as an anticancer therapeutic.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that 2-Oxocyclohexyl 2-(methylthio)nicotinate has favorable absorption characteristics with moderate bioavailability. Further studies are needed to fully elucidate its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.